molecular formula C14H11F3N4O4S3 B2666976 2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole CAS No. 477846-17-6

2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole

Cat. No.: B2666976
CAS No.: 477846-17-6
M. Wt: 452.44
InChI Key: GNJGBYUZGLJZPL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. Further studies are required to understand its reactivity and potential applications .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A study on the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles revealed these compounds as a new class of antituberculosis agents. They exhibited outstanding in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones, without significant toxicity to mammalian cell lines or mutagenic activity, highlighting their potential as selective antimycobacterial agents (Karabanovich et al., 2016).

Anticancer Activity

Another research area involves the synthesis and evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. A series of these derivatives were synthesized and their cytotoxicities evaluated on a panel of human cancer cell lines, demonstrating significant activity and suggesting potential applications in cancer treatment (Shi et al., 2013).

Organic Thermoelectric Devices

The synthesis and characterization of a semicrystalline p-type thermoelectric conjugated polymer based on a backbone of cyclopentadithiophene and benzothiadiazole for organic thermoelectric devices highlight the utility of thiadiazole derivatives in material science. This research points to applications in creating materials with enhanced electrical and thermoelectric properties (Lee et al., 2018).

Organometallic Materials

Research on the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles with transition metal ions has led to the synthesis of new crystalline copper(I) π-complexes. These findings open up possibilities for the crystal engineering of organometallic materials, showcasing the versatility of thiadiazole derivatives in the development of novel materials (Ardan et al., 2017).

Antimicrobial Agents

The synthesis and antibacterial activity study of some 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated high antibacterial activity against Escherichia coli and Staphylococcus aureus. This research suggests the potential of thiadiazole derivatives as effective antimicrobial agents (Gadad et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not clear due to the lack of available research. It’s possible that it could have various applications depending on its chemical structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications and safety considerations .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O4S3/c15-14(16,17)7-5-9(20(22)23)11(10(6-7)21(24)25)27-13-19-18-12(28-13)26-8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGBYUZGLJZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(S2)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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